molecular formula C8H16N2S B1332770 Thiourea, N,N-diethyl-N'-2-propenyl- CAS No. 21645-26-1

Thiourea, N,N-diethyl-N'-2-propenyl-

Cat. No.: B1332770
CAS No.: 21645-26-1
M. Wt: 172.29 g/mol
InChI Key: QADMBPYDNAHONY-UHFFFAOYSA-N
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Description

Thiourea, N,N-diethyl-N'-2-propenyl- is a useful research compound. Its molecular formula is C8H16N2S and its molecular weight is 172.29 g/mol. The purity is usually 95%.
The exact mass of the compound Thiourea, N,N-diethyl-N'-2-propenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiourea, N,N-diethyl-N'-2-propenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N,N-diethyl-N'-2-propenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thioureas and their derivatives, including 1-Allyl-3,3-diethyl-2-thiourea, are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion and neurotransmission.

Mode of Action

1-Allyl-3,3-diethyl-2-thiourea acts as an inhibitor of these enzymes, blocking their activity and thereby altering the biochemical processes they are involved in . For instance, by inhibiting AChE, the compound can affect the breakdown of acetylcholine, a key neurotransmitter, in the synaptic cleft .

Biochemical Pathways

The inhibition of these enzymes affects several biochemical pathways. For example, the inhibition of α-amylase and α-glucosidase can impact the breakdown of carbohydrates, potentially affecting energy production . Similarly, the inhibition of AChE can influence cholinergic neurotransmission, which is involved in many functions including muscle movement and memory .

Result of Action

The inhibition of the aforementioned enzymes by 1-Allyl-3,3-diethyl-2-thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase could potentially lead to altered carbohydrate metabolism . The inhibition of AChE could result in increased levels of acetylcholine in the synaptic cleft, potentially affecting nerve signal transmission .

Properties

IUPAC Name

1,1-diethyl-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c1-4-7-9-8(11)10(5-2)6-3/h4H,1,5-7H2,2-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADMBPYDNAHONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066722
Record name Thiourea, N,N-diethyl-N'-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21645-26-1
Record name N,N-Diethyl-N′-2-propen-1-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21645-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N,N-diethyl-N'-2-propen-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N,N-diethyl-N'-2-propen-1-yl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiourea, N,N-diethyl-N'-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21645-26-1
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